molecular formula C18H17N5OS2 B2686519 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034507-95-2

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2686519
CAS No.: 2034507-95-2
M. Wt: 383.49
InChI Key: WSEGLUYGYOWWGS-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .

Scientific Research Applications

Heterocyclic Synthesis

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and related compounds are utilized in heterocyclic synthesis. This process involves the creation of complex molecules with potential applications in medicinal chemistry and drug development. For instance, the study by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

Compounds similar to this compound have shown promising antibacterial activities. Palkar et al. (2017) synthesized novel analogs that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Carbonic Anhydrase Inhibition

This compound and its derivatives are also investigated for their potential in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Büyükkıdan et al. (2013) synthesized novel metal complexes of related compounds, showing strong inhibitory properties against human carbonic anhydrase isoenzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Anticancer Potential

The thiophene moiety in the chemical structure suggests potential anticancer applications. Isloor, Kalluraya, & Pai (2010) worked on benzo[b]thiophene derivatives and found them to possess potent anti-inflammatory and antimicrobial properties, indicating potential in cancer treatment (Isloor, Kalluraya, & Pai, 2010).

Fluorescent Chemosensor

Asiri et al. (2019) developed a pyrazoline-benzothiazole derivative as a fluorescent chemosensor for detecting metal ions. This suggests that similar compounds could be used in analytical chemistry for detecting and measuring specific substances (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).

Future Directions

Thiophene derivatives, including this compound, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c1-11-17(14-5-8-25-10-14)12(2)23(20-11)7-6-19-18(24)13-3-4-15-16(9-13)22-26-21-15/h3-5,8-10H,6-7H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGLUYGYOWWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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